N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Descripción
N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a 1,6-dihydropyridazine core substituted with a 3,4-dichlorophenyl carboxamide group at position 3 and a 3-fluorobenzyl moiety at position 1. This structure confers unique physicochemical properties, including moderate lipophilicity (clogP ≈ 3.5) and hydrogen-bonding capacity from the carboxamide and pyridazinone carbonyl groups.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-14-5-4-13(9-15(14)20)22-18(26)16-6-7-17(25)24(23-16)10-11-2-1-3-12(21)8-11/h1-9H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNRDXBKZVNSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a pyridazine core, which is known for various biological activities including antimicrobial and anticancer properties.
The molecular formula of this compound is C18H12Cl2FN3O2, with a molecular weight of 392.21 g/mol. The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide demonstrate promising activity against various bacterial and fungal strains. For instance, a related study highlighted the effectiveness of structurally similar compounds against resistant strains of bacteria and fungi, suggesting that this compound may also possess similar capabilities.
Anticancer Potential
In silico studies have identified potential targets for cancer therapy involving this compound. Fascin protein, an actin-bundling protein implicated in cancer metastasis, has been noted as a potential target for inhibition by compounds in this class. The ability to disrupt the function of fascin could hinder cancer cell migration and invasion, thus providing a therapeutic avenue for metastatic cancers .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Efficacy : A study focused on the synthesis of various pyridazine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that substituents on the pyridazine ring significantly influenced the antimicrobial potency .
- Cancer Cell Inhibition : Another study investigated the effects of pyridazine derivatives on cancer cell lines. The findings suggested that specific structural features correlated with increased cytotoxicity against breast and lung cancer cells. This indicates that N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may exhibit similar effects due to its structural attributes .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has shown promising activity against various bacterial and fungal strains. A study highlighted that structurally similar compounds demonstrated effectiveness against resistant strains of bacteria and fungi, suggesting that this compound may possess similar capabilities.
Anticancer Potential
In silico studies have identified potential targets for cancer therapy involving this compound. Fascin protein, an actin-bundling protein implicated in cancer metastasis, has been noted as a potential target for inhibition by compounds in this class. Disruption of fascin function could hinder cancer cell migration and invasion, thus providing a therapeutic avenue for metastatic cancers .
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study focused on synthesizing various pyridazine derivatives found that specific modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that substituents on the pyridazine ring significantly influenced antimicrobial potency.
- Cancer Cell Inhibition : Another investigation assessed the effects of pyridazine derivatives on cancer cell lines. Findings suggested that certain structural features correlated with increased cytotoxicity against breast and lung cancer cells. This indicates that N-(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may exhibit similar effects due to its structural attributes .
Comparación Con Compuestos Similares
Compound 20 (N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- Key Differences :
- Aromatic Substitutions : Replaces the 3,4-dichlorophenyl group with a 4-fluoro-3-carbamoylphenyl moiety.
- Benzyl Modifications : Incorporates a 3-fluoro-4-methoxybenzyl group instead of 3-fluorobenzyl.
- Impact: The methoxycyclobutylcarbamoyl group enhances solubility (predicted logS: −4.2 vs.
- Activity : Demonstrated efficacy as a T. cruzi proteasome inhibitor (IC₅₀: 0.8 µM), suggesting that halogenated aromatic groups and carbamoyl modifications are critical for antiparasitic activity .
N-(3-Chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 371144-28-4)
- Key Differences : Simpler structure lacking the 3-fluorobenzyl group and featuring a single chloro substitution.
- Impact : Reduced lipophilicity (clogP: 2.9) and diminished steric bulk may limit membrane permeability and target engagement compared to the dichlorophenyl-fluorobenzyl analog .
Sulfonamide and Thioether Analogs
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide (CAS 339009-17-5)
2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide (Code ZHK)
- Key Differences: Pyrimidinone core with a thioether linkage and sulfamoylphenyl group.
- Impact : The thioether and sulfamoyl groups enhance water solubility but may reduce blood-brain barrier penetration. Structural data (PDB: ZHK) suggest binding to hydrophobic enzyme pockets .
Urea and Cyclic Carbamate Derivatives
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methylpropyl)urea (CAS 371207-16-8)
- Key Differences: Urea-based scaffold instead of pyridazinone.
- Impact: Urea derivatives typically exhibit higher metabolic stability but lower solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
